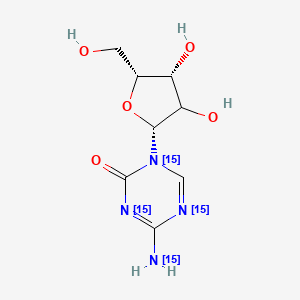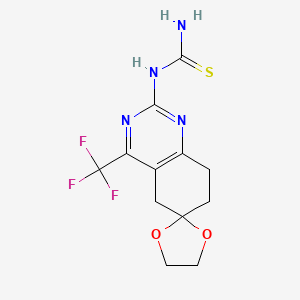
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves several steps. One common method includes the condensation of aniline and ethyl glyoxalate to form α-iminoesters, which then undergo further reactions to form the quinazoline core . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal include other quinazoline derivatives such as:
- 7,8-Dihydro-2-hydroxy-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
- 7,8-Dihydro-2-amino-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
These compounds share a similar quinazoline core structure but differ in their functional groups, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C12H13F3N4O2S |
|---|---|
Molecular Weight |
334.32 g/mol |
IUPAC Name |
[4'-(trifluoromethyl)spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-yl]thiourea |
InChI |
InChI=1S/C12H13F3N4O2S/c13-12(14,15)8-6-5-11(20-3-4-21-11)2-1-7(6)17-10(18-8)19-9(16)22/h1-5H2,(H3,16,17,18,19,22) |
InChI Key |
SYYLVNSBSZKJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1N=C(N=C3C(F)(F)F)NC(=S)N)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


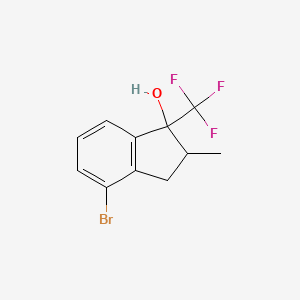

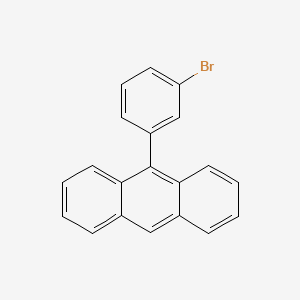
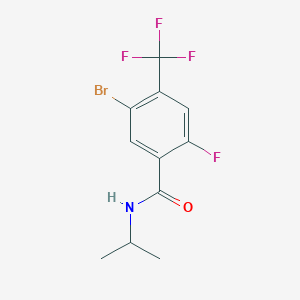
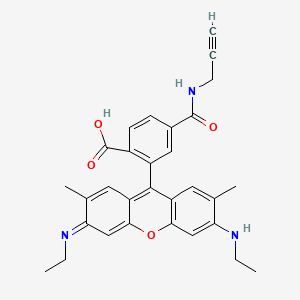
![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
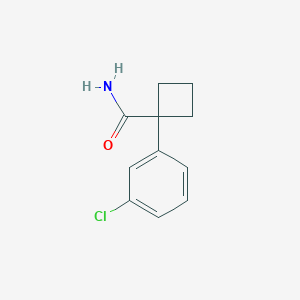
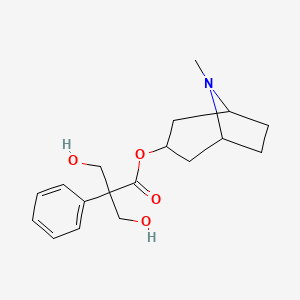
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)
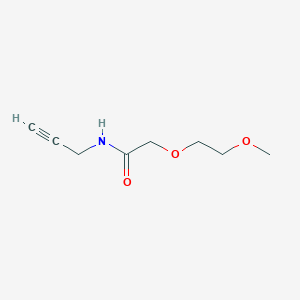
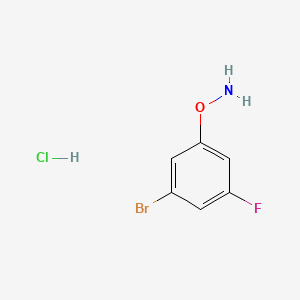
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)
